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Compound of Interest

Compound Name: Ethyl 5-oxodecanoate

CAS No.: 93919-00-7

Cat. No.: B1305073

Get Quote

Executive Summary & Chemical Profile
Ethyl 5-oxodecanoate (CAS: 93919-00-7) is a specialized

-keto ester utilized primarily as a high-value intermediate in organic synthesis and a flavoring
agent characterized by creamy, fruity notes. Its dual-functional nature—possessing both an
ester and a ketone moiety—presents a unique spectroscopic signature essential for purity
assessment and structural validation.
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Parameter Detail

IUPAC Name Ethyl 5-oxodecanoate

CAS Number 93919-00-7

Molecular Formula C₁₂H₂₂O₃

Molecular Weight 214.30 g/mol

FEMA Number 4457

Solubility
Soluble in ethanol, chloroform; Insoluble in

water

Synthesis Context & Impurity Profiling
Understanding the synthesis route is critical for interpreting spectroscopic data, particularly for

identifying "ghost peaks" arising from precursors.

Primary Synthesis Route: The most robust synthesis involves the ring-opening of glutaric

anhydride via a Grignard reagent (Pentylmagnesium bromide), followed by Fischer

esterification.

Nucleophilic Attack: PentylMgBr attacks glutaric anhydride

5-oxodecanoic acid.

Esterification: 5-oxodecanoic acid + Ethanol (

cat.)

Ethyl 5-oxodecanoate.

Common Impurities:

5-Oxodecanoic Acid: Incomplete esterification (Broad OH stretch in IR).

Diethyl Glutarate: Side reaction if anhydride decomposes or reacts with ethanol directly.

Decan-5-ol derivative: If over-reduction occurs.
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Visualization: Synthesis & Impurity Logic
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Figure 1: Synthesis pathway highlighting origins of potential spectroscopic impurities.

Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The molecule consists of three distinct zones: the

ethyl ester head, the ketone core, and the alkyl tail.

H NMR (Proton) Assignment
Solvent: CDCl₃ | Frequency: 400-600 MHz
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Position
Shift (

ppm)
Multiplicity Integration

Assignment
Logic
(Causality)

-O-CH₂- 4.12
Quartet (

Hz)
2H

Deshielded by

electronegative

oxygen of the

ester. Distinctive

ethyl quartet.

-CO-CH₂- (C4,

C6)
2.40 - 2.50

Multiplet/Overlap

ping Triplets
4H

-protons to the

ketone. Both C4

and C6 are

deshielded by

the C=O group.

-CH₂-CO-O- (C2) 2.32
Triplet (

Hz)
2H

-protons to the

ester carbonyl.

Slightly less

deshielded than

ketone

-protons.

-CH₂- (C3) 1.90 Quintet 2H

-protons to both

carbonyls.

Shielded relative

to

, but deshielded

relative to bulk

chain.

Chain (C7-C9) 1.28 - 1.35 Multiplet 6H
Bulk methylene

envelope.

Ester -CH₃ 1.25
Triplet (

Hz)
3H

Terminal methyl

of the ethyl

group.
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Tail -CH₃ (C10) 0.89
Triplet (

Hz)
3H

Terminal methyl

of the pentyl

chain.

C NMR (Carbon) Assignment
Carbonyls: Two distinct peaks in the low field.

Ketone (C5): ~210 ppm (Characteristic of aliphatic ketones).

Ester (C1): ~173 ppm (Characteristic of esters).

Backbone:

-O-CH₂-: ~60.2 ppm.

-Carbons (C4, C6): ~42 ppm (Deshielded by ketone).

-Carbon (C2): ~33 ppm (Deshielded by ester).

Mass Spectrometry (MS)
Ionization: Electron Impact (EI, 70 eV)

The mass spectrum is dominated by fragmentation driven by the two carbonyl groups.

Molecular Ion (

): m/z 214 (Often weak).

Base Peak: Likely m/z 88 or 58 (McLafferty rearrangements).

Key Fragmentation Pathways:

McLafferty Rearrangement (Ester Site):

Requires

-hydrogen (available at C4).
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Cleavage between C2 and C3.

Fragment:

m/z 88. (Diagnostic for ethyl esters).

-Cleavage (Ketone Site):

Cleavage adjacent to C5.

Loss of pentyl group

Acylium ion

.

Fragment: m/z 143.

McLafferty Rearrangement (Ketone Site):

Rearrangement involving the pentyl chain.

Fragment: m/z 58 (Acetone-like fragment) or m/z 158 (Loss of propene equivalent).

Visualization: MS Fragmentation Logic
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Figure 2: Primary fragmentation pathways explaining the mass spectral fingerprint.

Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) or Thin Film

The IR spectrum serves as a rapid "fingerprint" for functional group verification.
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Wavenumber (cm⁻¹) Vibration Mode Description

2960 - 2850 C-H Stretch
Aliphatic C-H stretching

(Alkane chain).

1735 - 1750 C=O Stretch (Ester)
Sharp, strong band. Higher

frequency due to ester oxygen.

1715 - 1720 C=O Stretch (Ketone)

Strong band. Distinct from

ester carbonyl; often appears

as a shoulder or resolved

doublet with the ester peak.

1180 - 1200 C-O Stretch
C-O-C stretching of the ester

group.

Experimental Protocols
Protocol A: Sample Preparation for GC-MS
Objective: Confirm purity >95% and identify volatile impurities.

Dilution: Weigh 20 mg of Ethyl 5-oxodecanoate into a 20 mL scintillation vial.

Solvent: Add 10 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.

Injection: Inject 1 µL into the GC inlet (Split ratio 50:1).

Column: DB-5ms or equivalent (30m x 0.25mm).

Temp Program: 60°C (2 min)

10°C/min

280°C.

Protocol B: NMR Sample Setup
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Objective: Structural elucidation.

Solvent Choice: Use CDCl₃ (Chloroform-d) with 0.03% TMS as internal standard.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

Note: High concentration is preferred for

C acquisition.

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to

ensure field homogeneity.

Acquisition:

H: 16 scans, 1s relaxation delay.

C: 512-1024 scans (due to lower sensitivity).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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